molecular formula C18H28BNO4 B7955246 tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate

tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate

Cat. No.: B7955246
M. Wt: 333.2 g/mol
InChI Key: DLBXUIVJAYYERO-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound features a tert-butyl carbamate group and a dioxaborolane moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a boronic ester derivative. One common method includes the use of a palladium-catalyzed borylation reaction, where the boronic ester is introduced to the aromatic ring of the carbamate under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate involves its reactivity with various reagents and catalysts. The dioxaborolane moiety acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The tert-butyl carbamate group can be selectively deprotected under acidic conditions, revealing an amine functionality that can further participate in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate is unique due to its specific combination of a tert-butyl carbamate group and a dioxaborolane moiety. This combination allows for versatile reactivity in organic synthesis and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-11-9-8-10-13(14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBXUIVJAYYERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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